molecular formula C15H16N2O B12606368 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile CAS No. 649759-98-8

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile

Cat. No.: B12606368
CAS No.: 649759-98-8
M. Wt: 240.30 g/mol
InChI Key: PMUBSSBUHKLWOK-UHFFFAOYSA-N
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Description

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is a complex organic compound with a molecular formula of C15H16N2O It is characterized by the presence of a piperidine ring, a phenylprop-2-en-1-yl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-yl compounds under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethanol (EtOH).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carbonitrile group make it a versatile intermediate in organic synthesis, while the phenylprop-2-en-1-yl group contributes to its potential biological activities.

Properties

CAS No.

649759-98-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-oxo-3-(3-phenylprop-2-enyl)piperidine-3-carbonitrile

InChI

InChI=1S/C15H16N2O/c16-12-15(10-5-11-17-14(15)18)9-4-8-13-6-2-1-3-7-13/h1-4,6-8H,5,9-11H2,(H,17,18)

InChI Key

PMUBSSBUHKLWOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)(CC=CC2=CC=CC=C2)C#N

Origin of Product

United States

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